molecular formula C26H34N4O5 B3951309 [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone;oxalic acid

[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone;oxalic acid

Cat. No.: B3951309
M. Wt: 482.6 g/mol
InChI Key: OYDJKBGYOOSARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone;oxalic acid: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a piperidine ring, and a pyridine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone;oxalic acid typically involves multiple steps, including the formation of the piperazine and piperidine rings, followed by their coupling with the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis has been reported to enhance the efficiency of the synthetic process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors has also been explored to improve the scalability and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The aromatic rings in the compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary or secondary amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology

In biological research, this compound has been studied for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .

Medicine

In medicine, this compound has shown promise in the treatment of certain diseases due to its pharmacological properties. It has been investigated for its potential use as an antipsychotic, antidepressant, and anti-inflammatory agent .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone;oxalic acid involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Piperacillin: A broad-spectrum antibiotic with a similar piperazine ring structure.

    2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with structural similarities.

Uniqueness

The uniqueness of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone;oxalic acid lies in its combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules .

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O.C2H2O4/c1-19-5-3-7-23(20(19)2)27-13-15-28(16-14-27)24(29)22-8-11-26(12-9-22)18-21-6-4-10-25-17-21;3-1(4)2(5)6/h3-7,10,17,22H,8-9,11-16,18H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDJKBGYOOSARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC4=CN=CC=C4)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone;oxalic acid
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[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone;oxalic acid
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[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone;oxalic acid
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[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone;oxalic acid
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[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone;oxalic acid
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[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone;oxalic acid

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